2,4-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,3-thiazole-5-carboxamide
Description
This compound features a thiazole-5-carboxamide core substituted with 2,4-dimethyl groups and a propyl linker to a 1H-pyrrolo[2,3-b]pyridine moiety. However, specific pharmacological data are absent in the provided evidence.
Properties
IUPAC Name |
2,4-dimethyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-11-14(22-12(2)19-11)16(21)18-8-4-9-20-10-6-13-5-3-7-17-15(13)20/h3,5-7,10H,4,8-9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJJHGYYLIWEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCCN2C=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modified Madelung Cyclization
The Madelung synthesis, adapted for pyrrolopyridines, involves the cyclization of o-acylamino ketones under strongly basic conditions. For example, heating 3-acetamidopyridine-2-carboxaldehyde with sodium hydride in tetrahydrofuran at 120°C yields 1H-pyrrolo[2,3-b]pyridine in 68% yield. This method prioritizes regioselectivity for the 1H-isomer over alternative cyclization pathways.
Fischer Indole Synthesis Variant
Alternative routes employ Fischer conditions, where phenylhydrazines react with cyclic ketones. For instance, 3-pyridylhydrazine and cyclopentanone undergo acid-catalyzed cyclization to furnish the pyrrolopyridine scaffold. While this method offers moderate yields (45–55%), it permits functionalization at the 3-position, critical for subsequent derivatization.
Table 1: Comparative Analysis of Pyrrolopyridine Synthesis Methods
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Madelung Cyclization | NaH, THF | 120°C, 6 h | 68 | |
| Fischer Indole Synthesis | HCl, EtOH | Reflux, 12 h | 52 |
Synthesis of 2,4-Dimethyl-1,3-Thiazole-5-Carboxylic Acid
Hantzsch Thiazole Synthesis
Reaction of thioacetamide with 2-bromo-3-oxobutanoic acid in dimethylformamide (DMF) at 60°C for 1 hour generates 2,4-dimethyl-1,3-thiazole-5-carboxylic acid with 75% yield. The reaction proceeds via in situ formation of a thioamide intermediate, followed by cyclization.
Table 2: Optimization of Thiazole Synthesis
| Thioamide | Halogenated Ketone | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thioacetamide | 2-Bromo-3-oxobutanoic acid | DMF | 60 | 75 |
Hydrolysis of Thiazole Esters
Alternative routes involve synthesizing ethyl 2,4-dimethylthiazole-5-carboxylate (via Hantzsch reaction) followed by saponification with NaOH in ethanol (80°C, 4 h), achieving quantitative conversion to the carboxylic acid.
Amide Coupling: Final Assembly
Carbodiimide-Mediated Coupling
Activation of the thiazole carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane, followed by addition of 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-amine, yields the target carboxamide in 82% purity. Purification via recrystallization (ethanol/water) enhances purity to >98%.
Uranium-Based Coupling Reagents
Employing hexafluorophosphate benzotriazole tetramethyl uranium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylacetamide (DMAc) at room temperature improves reaction efficiency, achieving 89% yield.
Table 3: Amide Coupling Conditions and Outcomes
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| EDCl/HOBt | None | CH₂Cl₂ | 12 | 82 | |
| HATU | DIPEA | DMAc | 6 | 89 |
Challenges and Optimization Strategies
Regioselectivity in Pyrrolopyridine Synthesis
The propensity for electrophilic substitution at the 3-position (e.g., nitration, bromination) necessitates protecting group strategies when functionalizing the 1-position.
Purification of Hydrophobic Intermediates
Chromatographic separation of the aminopropyl-pyrrolopyridine derivative proves challenging due to its polar nature. Gradient elution (ethyl acetate to methanol) on reverse-phase silica gel resolves this issue.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,4-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that has attracted interest in medicinal chemistry for its potential biological activities. This compound combines a thiazole moiety with a pyrrolo[2,3-b]pyridine, potentially leading to diverse pharmacological properties.
Chemical Structure and Properties
The compound is composed of:
- A thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen.
- A pyrrolo[2,3-b]pyridine moiety, a bicyclic structure that incorporates nitrogen atoms.
The molecular formula is C16H18N4OS, and its molecular weight is approximately 318.41 g/mol.
Scientific Research Applications
This compound is used in several scientific research applications:
- Chemistry It serves as a building block for synthesizing more complex molecules.
- Biology It is investigated for its potential to modulate biological pathways.
- Medicine The compound is explored for potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
- Industry It is utilized in developing new materials with unique properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method starts with preparing the pyrrolo[2,3-b]pyridine core, which is then functionalized to introduce the propyl linker. The final step involves coupling this intermediate with 2,4-dimethylthiazole-5-carboxylic acid under amide bond-forming conditions. Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity, potentially using high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Process chemistry techniques like continuous flow synthesis may be employed to scale up production.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various signaling pathways, which may result in therapeutic effects .
Comparison with Similar Compounds
Key Structural Variations and Implications
Critical Analysis of Structural Modifications
- Linker Modifications : The pyridin-2-ylmethyl group in introduces a basic nitrogen, which may alter binding orientation compared to the flexible propyl linker in the target compound.
- Core Scaffold Changes : Substituting thiazole with thiophene () eliminates the thiazole’s hydrogen-bond acceptor (N atom), likely reducing affinity for targets reliant on polar interactions.
Physicochemical Properties
- Solubility : The dihydrochloride salt () shows improved aqueous solubility compared to neutral carboxamides, critical for oral bioavailability.
Biological Activity
2,4-Dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition combining a thiazole moiety with a pyrrolo[2,3-b]pyridine, which may confer diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following components:
- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Pyrrolo[2,3-b]pyridine moiety : A bicyclic structure that incorporates nitrogen atoms, enhancing its interaction with biological targets.
Molecular Formula : C16H18N4OS
Molecular Weight : Approximately 318.41 g/mol
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities. Key findings include:
Anticancer Activity
Studies have shown that derivatives of thiazoles and pyrroles possess significant anticancer properties. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. The compound's potential as an anticancer agent may be attributed to its ability to inhibit specific kinases involved in tumor growth.
| Compound | Cell Line Targeted | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | TBD | |
| Similar Thiazole Derivative | MDA-MB-436 (Breast) | 17.4 |
Antimicrobial and Antifungal Properties
Compounds with thiazole and pyrrole structures have demonstrated antimicrobial and antifungal activities. The presence of the thiazole ring is particularly noted for its efficacy against various pathogens.
Kinase Inhibition
The compound may also act as a kinase inhibitor. Kinases play crucial roles in signaling pathways related to cell growth and proliferation. Inhibiting these enzymes can lead to reduced cancer cell viability.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific protein targets involved in cell signaling pathways:
- Inhibition of SGK-1 Kinase : Similar compounds have shown effectiveness in inhibiting SGK-1 kinase activity, which is implicated in various diseases including cancer and metabolic disorders .
Pharmacokinetics
The pharmacokinetic profile of the compound suggests good stability at room temperature and potential bioavailability. Further studies are required to assess absorption, distribution, metabolism, and excretion (ADME) characteristics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with the thiazole-5-carboxylic acid core. Activate the carboxyl group using coupling agents like EDCI or HATU to facilitate amide bond formation with the 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propylamine moiety .
- Step 2 : Optimize solvent choice (e.g., DMF or toluene) and base (e.g., K₂CO₃) to enhance yield and minimize side reactions .
- Step 3 : Monitor progress via TLC or HPLC. Purify using column chromatography with gradients of ethyl acetate/hexane .
- Key Considerations :
- Temperature control (e.g., reflux vs. room temperature) impacts reaction kinetics and byproduct formation .
Q. How should researchers characterize the molecular structure and purity of this compound?
- Analytical Techniques :
- NMR (¹H/¹³C) : Confirm substitution patterns on the thiazole and pyrrolopyridine rings .
- HRMS : Validate molecular formula (e.g., C₁₇H₁₉N₅OS).
- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
- Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., pyrazole-thiazole hybrids) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Screening Workflow :
- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
- Antimicrobial : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via broth microdilution .
- Controls : Include reference drugs (e.g., doxorubicin for anticancer, ciprofloxacin for antimicrobial) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Strategy :
- Modifications : Vary substituents on the thiazole (e.g., 2,4-dimethyl vs. halogenated analogs) and the propyl linker length .
- Assays : Compare IC₅₀ values across analogs in dose-response experiments .
- Data Analysis : Use computational tools (e.g., molecular docking) to predict binding affinity to targets like kinases or DNA topoisomerases .
Q. What experimental approaches resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?
- Troubleshooting :
- Standardize protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) .
- Replicate assays : Perform triplicate measurements with independent compound batches .
- Meta-analysis : Cross-reference with published data on structurally related pyrrolopyridine-thiazole hybrids .
Q. How can the mechanism of action (MoA) be elucidated for this compound?
- Experimental Design :
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways .
- Protein Binding : Use SPR (surface plasmon resonance) to test interactions with candidate receptors .
- Inhibitor Studies : Co-treat with known pathway inhibitors (e.g., PARP inhibitors for DNA repair modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
